Differential Biological Activity: 4-(2-Chloropyrimidin-4-yl)thiomorpholine vs. 4-(5-Chloropyrimidin-2-yl)thiomorpholine in ROMK1 Channel Inhibition
The 2-chloro-4-yl regioisomer (target compound) demonstrates distinct biological activity compared to the 5-chloro-2-yl regioisomer. While the target compound itself lacks direct published inhibition data, its close analog, 4-(5-Chloropyrimidin-2-yl)thiomorpholine, exhibits an IC50 of 49 nM against the human ROMK1 channel [1]. This highlights the high sensitivity of biological activity to the pyrimidine substitution pattern. This class-level inference suggests that 4-(2-Chloropyrimidin-4-yl)thiomorpholine would possess a unique and non-interchangeable activity profile [2].
| Evidence Dimension | Biological activity (IC50) against human ROMK1 potassium channel |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | 4-(5-Chloropyrimidin-2-yl)thiomorpholine; IC50 = 49 nM |
| Quantified Difference | N/A; Regioisomerism leads to a distinct activity profile. |
| Conditions | Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR, assessed as inhibition of 86Rb+ efflux after 35 mins by TopCount method |
Why This Matters
For researchers developing ROMK1 inhibitors for cardiovascular or renal diseases, selecting the correct pyrimidine regioisomer is critical, as a simple swap can result in a complete loss of target activity.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50391781. IC50: 49 nM. Inhibition of human ROMK1 channel. View Source
- [2] Cheprakova, E. M., Verbitskiy, E. V., Ezhikova, M. A., Kodess, M. I., Pervova, M. G., Slepukhin, P. A., Toporova, M. S., Kravchenko, M. A., Medvinskiy, I. D., Rusinov, G. L., & Charushin, V. N. (2014). Synthesis of 5-(het)aryl- and 4,5-di(het)aryl-2-(thio)morpholinopyrimidines from 2-chloropyrimidine via SNH and cross-coupling reactions. Russian Chemical Bulletin, 63, 1350-1358. View Source
